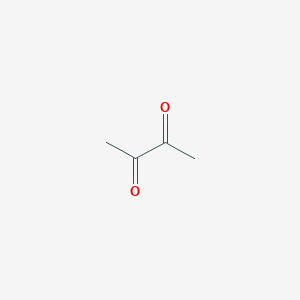

2,3-Butanedione

CH3COCOCH3

C4H6O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COCOCH3

C4H6O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 200 g/L at 20 °C

Soluble in about 4 parts water

Readily soluble in all important organic solvents

Miscible with ether

For more Solubility (Complete) data for DIACETYL (8 total), please visit the HSDB record page.

200 mg/mL at 15 °C

Solubility in water, g/100ml at 25 °C: 20

soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils

Synonyms

Canonical SMILES

Flavoring Properties and Safety

- Flavoring Agent: Diacetyl is a natural component found in many foods like butter, cheese, and beer, contributing a desirable buttery or caramel-like flavor [1]. Research focuses on understanding its role in flavor profile development and identifying interactions with other flavor compounds [1].

- Safety Concerns: Inhalation exposure to high levels of diacetyl has been linked to a respiratory illness called obliterative bronchiolitis in workers manufacturing flavored products, particularly microwave popcorn [2]. Research is ongoing to determine safe exposure limits and alternative flavoring agents [2, 3].

Diacetyl in Agricultural Research

Recent research explores the potential benefits of diacetyl in agriculture:

- Antifungal Properties: Studies suggest diacetyl can inhibit the growth of fungal pathogens in fruits like grapes, mandarins, apples, and strawberries [4]. This opens doors for its application as a postharvest treatment to extend shelf life and reduce food spoilage [4].

- Plant Stress Management: Research indicates diacetyl might enhance the antioxidant ability of plants and regulate their phytohormone-mediated immunity, potentially improving disease resistance and alleviating stress caused by environmental factors [5].

Citations:

- Antinone, F. C., et al. (1994). Diacetyl: A flavoring agent with potent antifungal activity. Journal of Agricultural and Food Chemistry, 42(4), 775-778.

- [Centers for Disease Control and Prevention. (2023, January 19). Diacetyl and Food Flavorings. Centers for Disease Control and Prevention. Retrieved March 18, 2024, from ]

- [National Institute for Occupational Safety and Health. (2016, September). Recognizing occupational effects of diacetyl: What can we learn from this history?. National Institutes of Health (.gov). Retrieved March 18, 2024, from ]

- Wang, Y., et al. (2020). Diacetyl Inhibits the Browning of Fresh-Cut Stem Lettuce by Regulating the Metabolism of Phenylpropane and Antioxidant Ability. Foods, 9(4), 740.

- Wang, Y., et al. (2018). Diacetyl treatment eliminates excessive reactive oxygen species, enhances the disease resistance of Arabidopsis and alleviates the abiotic stress-induced senescence. Plant Physiology and Biochemistry, 126, 124-133.

2,3-Butanedione, also known as diacetyl, is a simple α-diketone with the chemical formula C4H6O2. It is characterized by having two carbonyl groups located on adjacent carbon atoms, making it the simplest member of the diketone class. The molecular structure features a distinctive long C-C bond between the carbonyl groups, approximately 1.54 Å in length, which is influenced by the high electronegativity of the oxygen atoms and the resulting repulsion between the positively charged carbonyl carbons . This compound is commonly found in various food products, contributing to flavors such as butter and popcorn.

Diacetyl exposure has been linked to a severe lung disease called obliterative bronchiolitis, also known as popcorn lung []. This condition causes scarring and narrowing of the small airways in the lungs, leading to difficulty breathing [].

Safety Concerns:

- Inhalation: The primary route of exposure to diacetyl is through inhalation, particularly in occupational settings like microwave popcorn factories [].

- Safety Data: The National Institute for Occupational Safety and Health (NIOSH) recommends a workplace exposure limit of 27 parts per billion (ppb) for diacetyl to minimize the risk of respiratory problems.

2,3-Butanedione exhibits notable biological activities. It is produced during malolactic fermentation and has been shown to have mutagenic properties in certain studies. Specifically, it demonstrated strong mutagenicity in mouse lymphoma cells when tested with human metabolic activation systems . Furthermore, exposure to 2,3-butanedione has been linked to respiratory toxicity and has been implicated in conditions such as obliterative bronchiolitis among workers exposed to high concentrations in industrial settings .

Several methods exist for synthesizing 2,3-butanedione:

- Oxidation of 2,3-butanediol: This method involves oxidizing 2,3-butanediol using oxidizing agents like potassium permanganate or chromium trioxide.

- Condensation of Acetylacetone: Another approach involves the condensation of acetylacetone under acidic conditions.

- Biotechnological Methods: Certain microorganisms can produce 2,3-butanedione through fermentation processes, particularly during the fermentation of sugars .

2,3-Butanedione finds numerous applications across various industries:

- Food Industry: Primarily used as a flavoring agent in butter-flavored products and popcorn.

- Chemical Industry: Serves as an intermediate in the synthesis of other chemicals and pharmaceuticals.

- Research: Utilized in studies investigating its mutagenic properties and chemical reactivity .

Research into the interactions of 2,3-butanedione reveals significant insights into its biological effects. Studies indicate that its mutagenic activity may be mitigated by bisulfite, which reacts with its carbonyl groups to eliminate their reactivity . Additionally, inhalation studies have shown that exposure levels significantly affect its metabolism and toxicity profiles in different species, including rats and humans

Several compounds share structural similarities with 2,3-butanedione. Here are some notable examples: The uniqueness of 2,3-butanedione lies in its specific flavoring properties and its distinct biological activity compared to these similar diketones. Its role as a flavorant and potential health risks associated with inhalation exposure set it apart from other compounds within this category .Compound Name Structure Unique Features 2,3-Pentanedione C5H8O2 Longer carbon chain; exhibits similar reactivity but different biological effects. 2,3-Hexanedione C6H10O2 Further elongation of the carbon chain; reduced reactivity compared to 2,3-butanedione. Acetylacetone C5H8O2 Contains an additional methyl group; used as a solvent and reagent in organic synthesis. Diethyl malonate C7H12O4 A diester that shares some reactivity patterns but is primarily used as a building block in organic synthesis.

Physical Description

Clear liquid with a chlorine-like odor; [CAMEO]

Liquid

GREEN-TO-YELLOW LIQUID.

yellow to yellow-green liquid with a powerful, buttery odour in very dilute solution

Colorless liquid with a strong chlorine-like odor.

Color/Form

Yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

87.5 °C

87.00 to 88.00 °C. @ 760.00 mm Hg

88 °C

190 °F

Flash Point

7 °C (45 °F) - closed cup

80 °F (27 °C) (closed cup)

6 °C c.c.

80 °F

Heavy Atom Count

Taste

Threshold taste detection in milk (gas chromatically pure): 1.40X10-2 ppm and 2.90X10-2 ppm; in skim milk: 1.00X10-1 ppm

Threshold taste detection in water (gas chromatically pure): 5.40X10-3 ppm; in water: 1.00X10-8% (volume/volume or wg/wg).

Vapor Density

3.00 (Air = 1)

Relative vapor density (air = 1): 3

3

Density

0.990 at 15 °C/15 °C

Relative density (water = 1): 1.1

0.975-0.990

0.99 at 59 °F

LogP

-1.34

log Kow = -1.34

Odor

Very strong buttery odor in dilute solution

Strong odo

Odor Threshold

Decomposition

Melting Point

-1.2 °C

-2.4 °C

27.7 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 1671 companies. For more detailed information, please visit ECHA C&L website;

Of the 25 notification(s) provided by 1665 of 1671 companies with hazard statement code(s):;

H225 (98.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (93.09%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (89.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (97.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (97.24%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (89.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

56.8 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 7.6

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

When administered to male Fischer 344 rats via intragastric gavage, a single dose of radiolabeled [(14)C]diacetyl (1.58, 15.8, or 158 mg/kg [0.0184, 0.184, or 1.84 mmol/kg]) resulted in excretion of 82.0, 72.7, and 54.3% of the administered doses, respectively, as carbon dioxide at 72 hours. In urine, the excreted amounts were 6.86, 15.7, and 34.1%, respectively. At all tested levels, total excretion of radioactivity in urine, feces, and expired breath accounted for 86-87% of the dose recovered within 24 hours. In normal rat liver mitochondria, diacetyl uncoupled oxidative phosphorylation, totally eliminated respiratory control with substrates, and partially eliminated it with succinate.[Integrated Laboratory Systems, Inc.; Chemical Information Review Document for Artificial Butter Flavoring and Constituents Diacetyl [CAS No. 431-03-8] and Acetoin

... The goal of this study was to develop a physiologically based pharmacokinetic model for inspired vapor dosimetry and to apply the model to diacetyl. The respiratory tract was modeled as a series of airways: nose, trachea, main bronchi, large bronchi, small bronchi, bronchioles, and alveoli with tissue dimensions obtained from the literature. Airborne vapor was allowed to absorb (or desorb) from tissues based on mass transfer coefficients. Transfer of vapor within tissues was based on molecular diffusivity with direct reaction with tissue substrates and/or metabolism being allowed in each tissue compartment. In vitro studies were performed to provide measures of diacetyl metabolism kinetics and direct reaction rates allowing for the development of a model with no unassigned variables. Respiratory tract uptake of halothane, acetone, ethanol and diacetyl was measured in male F344 rat to obtain data for model validation. The human model was validated against published values for inspired vapor uptake. For both the human and rat models, a close concordance of model estimates with experimental measurements was observed, validating the model. The model estimates that limited amounts of inspired diacetyl penetrate to the bronchioles of the rat (<2%), whereas in the lightly exercising human, 24% penetration to the bronchioles is estimated. Bronchiolar tissue concentrations of diacetyl in the human are estimated to exceed those in the rat by 40-fold. These inhalation dosimetric differences may contribute to the human-rat differences in diacetyl-induced airway injury.

Metabolism Metabolites

Pigeon-liver diacetyl reductase catalyzed the conversion of diacetyl to acetoin.

The metabolism of diacetyl (2,3-butanedione), acetoin (3-hydroxy-2-butanone), and 2,3-butanediol, which are metabolites of acetaldehyde was quantitatively investigated using rat liver homogenate, liver perfusion, and in vivo experiments. Diacetyl and acetoin were reduced to 2,3-butanediol in these experiments, but acetoin and 2,3-butanediol were scarcely oxidized to diacetyl, indicating that the reduction reaction to 2,3-butanediol from diacetyl occurs actively in rat liver. The formation of acetoin from diacetyl required either NADH or NADPH as a reductant, while the reduction of acetoin to 2,3-butanediol required NADH. Acetoin and 2,3-butanediol were more readily accumulated than diacetyl in brain tissue.

Diacetyl is reduced to 2,3-butanediol (A350).

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

... produced by the dehydrogenation of 2,3-butanediol with a copper catalyst. Prior to the availability of 2,3-butanediol, biacetyl was prepared by the nitrosation of methyl ethyl ketone and the hydrolysis of the resultant oxime. Other commercial routes include passing vinyl acetylene into a solution of mercuric sulfate in sulfuric acid and decomposing the insoluble product with dilute hydrochloric acid, by the reaction of acetal with formaldehyde, by the acid-catalyzed condensation of 1-hydroxyacetone with formaldehyde, and by fermentation of lactic acid bacterium.

... Can be obtained by oxidation of 2-butanone over a copper catalyst at 300 °C in a yield of about 60%. Production from glucose by fermentation has been described, and also the acid-catalyzed condensation of 1-hydroxyacetone (obtained by dehydrogenation of 1,2-propanediol) with formaldehyde.

General Manufacturing Information

Good quality butter should not contain less than 1.2 mg diacetyl, but level up to 2.5 mg does not spoil aroma.

Analytic Laboratory Methods

Method: OSHA 1013; Procedure: gas chromatography using a flame ionization detector; Analyte: diacetyl; Matrix: air; Detection Limit: 0.012 ppm (0.041 mg/cu m).

Method: OSHA PV2118; Procedure: gas chromatography with flame ionization detector; Analyte: diacetyl; Matrix: air; Detection Limit: 0.28 ppm (1.00 mg/cu m).

Vicinal diketones, namely diacetyl (DC) and pentanedione (PN), are compounds naturally found in beer that play a key role in the definition of its aroma. In lager beer, they are responsible for off-flavors (buttery flavor) and therefore their presence and quantification is of paramount importance to beer producers. Aiming at developing an accurate quantitative monitoring scheme to follow these off-flavor compounds during beer production and in the final product, the head space solid-phase microextraction (HS-SPME) analytical procedure was tuned through experiments planned in an optimal way and the final settings were fully validated. Optimal design of experiments (O-DOE) is a computational, statistically-oriented approach for designing experiences that are most informative according to a well-defined criterion. This methodology was applied for HS-SPME optimization, leading to the following optimal extraction conditions for the quantification of VDK: use a CAR/PDMS fiber, 5 mL of samples in 20 mL vial, 5 min of pre-incubation time followed by 25 min of extraction at 30 °C, with agitation. The validation of the final analytical methodology was performed using a matrix-matched calibration, in order to minimize matrix effects. The following key features were obtained: linearity (R(2) > 0.999, both for diacetyl and 2,3-pentanedione), high sensitivity (LOD of 0.92 ug/L and 2.80 ug/L, and LOQ of 3.30 ug/L and 10.01 ug/L, for diacetyl and 2,3-pentanedione, respectively), recoveries of approximately 100% and suitable precision (repeatability and reproducibility lower than 3% and 7.5%, respectively). The applicability of the methodology was fully confirmed through an independent analysis of several beer samples, with analyte concentrations ranging from 4 to 200 g/L.

For more Analytic Laboratory Methods (Complete) data for DIACETYL (7 total), please visit the HSDB record page.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition, such as smoking and open flames, are prohibited where butanedione is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of butanedione should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of butanedione. Wherever butanedione is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Diacetyl induced mitotic chromosome loss in Saccharomyces cerevisiae in the presence of propionitrile.[Integrated Laboratory Systems, Inc.; Chemical Information Review Document for Artificial Butter Flavoring and Constituents Diacetyl [CAS No. 431-03-8] and Acetoin

In CHO AUXB1 cells, bisulfite significantly reduced the frequency of SCEs and proportion of endoreduplicated cells when diacetyl was administered. Sodium sulfite and heterocyclic amines inactivated the mutagenicity of diacetyl in S. typhimurium strain TA100.[Integrated Laboratory Systems, Inc.; Chemical Information Review Document for Artificial Butter Flavoring and Constituents Diacetyl [CAS No. 431-03-8] and Acetoin

Reuterin (beta-hydroxypropionialdehyde) is a broad-spectrum antimicrobial substance produced by some strains of Lactobacillus reuteri during anaerobic fermentation of glycerol. Some of these strains are able to survive and produce reuterin in cheese and yogurt when added as adjuncts to the starter. Similarly, in fermented dairy foods, other inhibitory compounds such as lactic acid and diacetyl are produced during fermentation. In this work, we studied the combined effect of reuterin and diacetyl under different pH conditions against Escherichia coli O157:H7, Salmonella enteritidis, and Listeria monocytogenes. Results from agar spot assays showed that the antimicrobial activity of reuterin-producing strains against the gram-negative bacteria tested was enhanced as the concentration of diacetyl increased to 50 mg/kg, and was higher under acidic conditions (pH 5.0) for the 3 pathogenic strains. The combination of reuterin and diacetyl had an additive effect against L. monocytogenes only at diacetyl concentrations of 50 mg/kg and pH 5.0. In addition, growth kinetics studies showed that the combination of 1 activity unit (AU)/mL of reuterin with 100mg/kg diacetyl increased the lag time of the 3 pathogens. In milk, synergistic antimicrobial activity was observed with the combination of 1 AU/mL reuterin and 50 or 100 mg/kg of diacetyl on the gram-negative strains tested, and with 1 AU/mL reuterin and 100 mg/kg of diacetyl on L. monocytogenes. The greatest inhibition of the 3 pathogens was achieved in acidified milk at pH 5.0 with reuterin (1 AU/mL) and diacetyl (100 mg/kg). Based on these results, the combination of reuterin and diacetyl in acidified dairy products could be a promising strategy to control food pathogens in these products.

Stability Shelf Life

Dates

Sensorial Impact and Distribution of 3-Methyl-2,4-nonanedione in Cognacs and Spirits

Fannie Thibaud, Ana Peterson, Louise Urruty, Jean-Charles Mathurin, Philippe Darriet, Alexandre PonsPMID: 33829784 DOI: 10.1021/acs.jafc.1c00643

Abstract

The aim of this study was to improve our knowledge on the chemical markers of Cognac aromas. We report results concerning the distribution and sensorial impact of 3-methyl-2,4-nonanedione (MND), a well-known compound in aged red wine, reminiscent of anise or "dried fruit", according to its concentration. We assayed first this diketone (solid-phase microextraction (SPME)-gas chromatography (GC)/mass spectrometry (MS), chemical ionization (CI)) in many Cognac samples followed by grappa, brandy, rum, whisky, vodka, and fruit spirits, and concentrations ranged from traces to 11.2 μg/L. Highest concentrations were obtained in grappa and freshly distilled eaux-de-vie of Cognac samples. Exceeding its detection threshold (100 ng/L, 70 vol %), MND contributes to the anise descriptor of these spirits. Its concentration decreased over aging while being highly correlated with the total amount of fatty acid ethyl ester. In addition, we showed that MND was produced during distillation according to the oxidation state of the white wine as well as the amount of lees used.Risk assessment of inhaled diacetyl from electronic cigarette use among teens and adults

Avian V White, David W Wambui, Lok R PokhrelPMID: 33770882 DOI: 10.1016/j.scitotenv.2021.145486

Abstract

Diacetyl (CH

O

) is a toxicant commonly found in electronic cigarettes (e-Cigs) as a flavoring component and an enhancer of e-juices. Lung injury in current and former workers in popcorn manufacturing suggests a possible association with diacetyl inhalation exposure. Although the number of e-Cig users continues to rise steadily among the teens and adults, the potential risk of pulmonary disease has not been characterized. A systematic review of the open literature identified bronchiolitis obliterans-a pathological inflammation resulting in fibrosis of the bronchioles leading to an irreversible limitation to airflow in lungs-as the primary outcome of diacetyl exposures. Following the deterministic United States National Research Council/Environmental Protection Agency's risk assessment framework, that consists of four key steps: hazard identification, dose-response assessment, exposure assessment and risk characterization, we estimated noncarcinogenic (systemic) risks using a Hazard Quotient (HQ) approach upon exposure to diacetyl among teens and adults who use e-Cigs. Based on the NIOSH Benchmark Dose (BMD; 0.0175 mg/kg-day) and modelled Average Daily Doses (ADDs; range 0.11-5.2 mg/kg-day), we estimated 12 different HQ values-a measure of non-carcinogenic risk for diacetyl inhalation exposures-all of which were greater than 1 (range 6.2875-297.1429), suggesting a significantly higher non-carcinogenic risk from diacetyl exposures among the teens and adults who use e-Cigs. These results underscore the need to regulate e-Cigs to protect teens and adults from diacetyl exposures and risk of developing lung injuries, including bronchiolitis obliterans.

Characterization of Naturally Occurring Alpha-Diketone Emissions and Exposures at a Coffee Roasting Facility and Associated Retail Café

Hannah Echt, Mariah Dittmore, Mae Coker, Nancy Beaudet, Gerry A Croteau, Martin Cohen, Christopher D SimpsonPMID: 33837379 DOI: 10.1093/annweh/wxaa148

Abstract

Alpha-diketones such as diacetyl and 2,3-pentanedione have been used as artificial flavorings in a variety of industries and are produced naturally when food products such as coffee beans are roasted. Exposure to these compounds has been associated with bronchiolitis obliterans, a rare and severe respiratory disease. In the current paper, we (i) evaluate which steps in the coffee production process are associated with the highest alpha-diketone emissions at a small craft coffee roaster and associated café, (ii) determine the extent to which direct-reading measurements of CO, CO2, and total volatile organic compounds (VOCs) can serve as lower-cost surrogate indicators for diacetyl concentrations, and (iii) conduct a limited emissions study to quantify the effect that the process variable of roast type has on diacetyl emissions from grinding beans.Exposure and area concentration data for diacetyl and 2,3-pentanedione were collected over 4 days of sampling at a single coffee roaster and associated café. Additional measurements of café patrons' exposure to diacetyl were collected in seven other craft roastery/cafes in Seattle, WA. For the emissions experiments, integrated area air samples for diacetyl were collected using sorbent tubes over 30-min intervals for each roast type with the sorbent tubes positioned next to a grinder placed in an exposure chamber. Sorbent tubes were analyzed for alpha-diketones using gas chromatography-mass spectrometry. A photoionization detector (PID) was also used to measure continuous total VOC concentrations at the coffee roastery, and during each grinding experiment.

Diacetyl concentrations in five of the seven personal samples from the craft roastery were above the United States National Institute of Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) of 5 ppb as an 8-h time-weighted average (TWA)-and one of the seven personal samples exceeded the NIOSH REL for 2,3-pentanedione-9.3 ppb as an 8-h TWA. Median diacetyl and 2,3-pentanedione emissions were highest at the bagging machine followed by the grinder, roaster, barista, and background areas. The arithmetic mean diacetyl concentrations from the seven personal samples collected from café patrons was 3.96 ppb, suggesting that diacetyl exposure poses a negligible health risk to café patrons. Correlations between diacetyl and total VOCs, CO, and CO2 showed that diacetyl was well correlated with total VOCs, but poorly correlated with CO and CO2. Based on our limited emissions study, French roast was associated with the highest mass emission factor of diacetyl.

Results from the exposure assessment study indicated that coffee production workers at this facility had elevated exposures to diacetyl and 2,3-pentanedione compared to recommended guidelines, whereas baristas and café patrons received lower exposures. Area sampling showed that the areas with the highest alpha-diketone emissions were the grinder and the bagging machine, which are both areas associated with tasks involving ground roasted coffee. Future research could focus on designing and evaluating effective engineering controls, in the form of local exhaust ventilation, with the goal of reducing alpha diketone exposures, as well as conducting similar studies at other small-scale craft coffee roasters and cafés to better understand the variability in these emissions and exposures within these types of facilities.

Case Report: Flavoring-Related Lung Disease in a Coffee Roasting and Packaging Facility Worker With Unique Lung Histopathology Compared With Previously Described Cases of Obliterative Bronchiolitis

R Reid Harvey, Brie H Blackley, Eric J Korbach, Ajay X Rawal, Victor L Roggli, Rachel L Bailey, Jean M Cox-Ganser, Kristin J CummingsPMID: 34095061 DOI: 10.3389/fpubh.2021.657987

Abstract

Occupational exposure to diacetyl, a butter flavor chemical, can result in obliterative bronchiolitis. Obliterative bronchiolitis is characterized by exertional dyspnea, fixed airflow obstruction, and histopathologic constrictive bronchiolitis, with bronchiolar wall fibrosis leading to luminal narrowing and obliteration. We describe a case of advanced lung disease with histopathology distinct from obliterative bronchiolitis in a 37-year-old male coffee worker following prolonged exposure to high levels of diacetyl and the related compound 2,3-pentanedione, who had no other medical, avocational, or occupational history that could account for his illness. He began working at a coffee facility in the flavoring room and grinding area in 2009. Four years later he moved to the packaging area but continued to flavor and grind coffee at least 1 full day per week. He reported chest tightness and mucous membrane irritation when working in the flavoring room and grinding area in 2010. Beginning in 2014, he developed dyspnea, intermittent cough, and a reduced sense of smell without a work-related pattern. In 2016, spirometry revealed a moderate mixed pattern that did not improve with bronchodilator. Thoracoscopic lung biopsy results demonstrated focal mild cellular bronchiolitis and pleuritis, and focal peribronchiolar giant cells/granulomas, but no evidence of constrictive bronchiolitis. Full-shift personal air-samples collected in the flavoring and grinding areas during 2016 measured diacetyl concentrations up to 84-fold higher than the recommended exposure limit. Medical evaluations indicate this worker developed work-related, airway-centric lung disease, most likely attributable to inhalational exposure to flavorings, with biopsy findings not usual for obliterative bronchiolitis. Clinicians should be aware that lung pathology could vary considerably in workers with suspected flavoring-related lung disease.Off-flavors generated during long-term ambient storage of pasteurized drinking yogurt from skim milk

Kazuhiro Miyaji, Yasuyuki Kuwano, Yusuke Murakami, Shunsuke Hirata, Yuriko Imayoshi, Hiroshi Maruyama, Reiko Koizumi, Hajime Inoue, Norihiro AzumaPMID: 33604625 DOI: 10.1093/bbb/zbaa018

Abstract

Few studies have examined sensory quality changes during the storage of pasteurized drinking yogurt (PDY), and the cause of off-flavor development is unclear. Off-flavors generated during 90-d ambient storage (25 °C) of PDY from reconstituted skim milk were investigated by sensory evaluation, volatile component analysis with gas chromatography-mass spectroscopy, and gas chromatography-olfactometry. Rancid off-flavor was induced by increased fatty acid concentration due to fat decomposition by heat-stable lipase. Masking of off-flavors was inhibited by degradation of diacetyl, which originally contributed to yogurt-like flavors. Maillard reaction particular to ambient storage of PDY resulted in changes in the furaneol and sotolon levels, which may be involved in enhancement of off-flavors. Finally, our findings indicated that production of 4-vinylguaiacol may be involved in off-flavor development. The results of this study will contribute to the development of PDY with a longer shelf life and superior flavor.Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate

Jun-Lin Li, Xiao-Hui Wang, Jun-Chao Sun, Yi-Yuan Peng, Cong-Bin Ji, Xing-Ping ZengPMID: 33477686 DOI: 10.3390/molecules26020489

Abstract

Coumarins and 2-pyran derivatives are among the most commonly found structural units in natural products. Therefore, the introduction of 2

-pyran moiety into the coumarin structural unit, i.e., dihydrocoumarin-fused dihydropyranones, is a potentially successful route for the identification of novel bioactive structures, and the synthesis of these structures has attracted continuing research interest. Herein, a chiral tertiary amine catalyzed [4 + 2] cyclization of 3-aroylcoumarines with benzyl 2,3-butadienoate was reported. In the presence of Kumar's 6'-(4-biphenyl)-β-iso-cinchonine, the desired dihydrocoumarin-fused dihydropyranone products could be obtained in up to 97% yield and 90% ee values.

Analysis of α-dicarbonyl compounds in coffee (Coffea arabica) prepared under various roasting and brewing methods

Jeongeun Kwon, Hyunwoo Ahn, Kwang-Geun LeePMID: 33168262 DOI: 10.1016/j.foodchem.2020.128525

Abstract

This study investigated the correlations of α-dicarbonyl compounds (α-DCs), including glyoxal (GO), methylglyoxal (MGO) and diacetyl (DA), formed in coffee prepared under various roasting and brewing methods. The levels of α-DCs in Brazilian coffee beans (Coffea arabica) ranged from 28.3 to 178 μg/mL. Concentration ranges of GO, MGO and DA were 1.31-6.57, 25.5-159 and 1.50-12.9 μg/mL, respectively. The level of α-DCs increased with high roasting temperature, long roasting time, small coffee bean particles, mineral water and espresso brewing. In correlation analysis, the roasting temperature-time showed strong negative correlations with α-DCs in espresso (-0.886) and cold-brew coffee (-0.957). In espresso coffee, there was a strong negative correlation between the α-DCs and coffee bean particle size (-0.918).The inhibitory effect of volatile organic compounds produced by Bacillus subtilis CL2 on pathogenic fungi of wolfberry

Lijun Ling, Yunhua Zhao, Yixin Tu, Caiyun Yang, Wenxia Ma, Shenglai Feng, Lu Lu, Ji ZhangPMID: 33368461 DOI: 10.1002/jobm.202000522

Abstract

Bacillus subtilis strain CL2 is antagonistic to wolfberry postharvest pathogenic fungi. In this study, we isolated and screened this strain for in vitro experiments. The result of the two-sealed-base-plates method revealed that volatile organic compounds (VOCs) emitted from the strain CL2 inhibited the hyphal growth of four pathogenic fungi Mucor circinelloides LB1, Fusarium arcuatisporum LB5, Alternaria iridiaustralis LB7, and Colletotrichum fioriniae LB8. After exposure to VOCs for 5 days, the hyphal growth of the pathogen C. fioriniae LB8 was inhibited by 73%. Scanning electron microscopy revealed that the VOCs produced by B. subtilis CL2 caused the mycelium morphology of the pathogenic fungi to deform, twist, fold, and shrink. In the in vivo experiments, we noticed that VOCs could significantly reduce the weight loss rate of wolfberry fruits caused by the pathogenic fungus M. circinelloides LB1 and that the decay incidence rate were caused by the pathogenic fungi F. arcuatisporum LB5, A. iridiaustralis LB7, and C. fioriniae LB8. On the basis of the headspace-gas chromatography-ion mobility spectrometry analysis, seven VOCs produced by strain CL2 were identified. Among them, 2,3-butanedione and 3-methylbutyric acid are the main antifungal active substances. This study investigated the antifungal properties of VOCs produced by the strain CL2 on postharvest pathogenic fungi isolated from wolfberry fruits both in vivo and in vitro, thereby providing the theoretical basis for its future applications.Diacetyl odor shortens longevity conferred by food deprivation in C. elegans via downregulation of DAF-16/FOXO

Sangsoon Park, Murat Artan, Dae-Eun Jeong, Hae-Eun H Park, Heehwa G Son, Sieun S Kim, Yoonji Jung, Yunji Choi, Jin I Lee, Kyuhyung Kim, Seung-Jae V LeePMID: 33382195 DOI: 10.1111/acel.13300

Abstract

Dietary restriction extends lifespan in various organisms by reducing the levels of both nutrients and non-nutritional food-derived cues. However, the identity of specific food-derived chemical cues that alter lifespan remains unclear. Here, we identified several volatile attractants that decreased the longevity on food deprivation, a dietary restriction regimen in Caenorhabditis elegans. In particular, we found that the odor of diacetyl decreased the activity of DAF-16/FOXO, a life-extending transcription factor acting downstream of insulin/IGF-1 signaling. We then demonstrated that the odor of lactic acid bacteria, which produce diacetyl, reduced the nuclear accumulation of DAF-16/FOXO. Unexpectedly, we showed that the odor of diacetyl decreased longevity independently of two established diacetyl receptors, ODR-10 and SRI-14, in sensory neurons. Thus, diacetyl, a food-derived odorant, may shorten food deprivation-induced longevity via decreasing the activity of DAF-16/FOXO through binding to unidentified receptors.Exposures and Emissions in Coffee Roasting Facilities and Cafés: Diacetyl, 2,3-Pentanedione, and Other Volatile Organic Compounds

Ryan F LeBouf, Brie Hawley Blackley, Alyson R Fortner, Marcia Stanton, Stephen B Martin, Caroline P Groth, Tia L McClelland, Matthew G Duling, Dru A Burns, Anand Ranpara, Nicole Edwards, Kathleen B Fedan, Rachel L Bailey, Kristin J Cummings, Randall J Nett, Jean M Cox-Ganser, M Abbas VirjiPMID: 33072698 DOI: 10.3389/fpubh.2020.561740